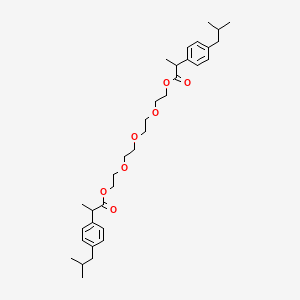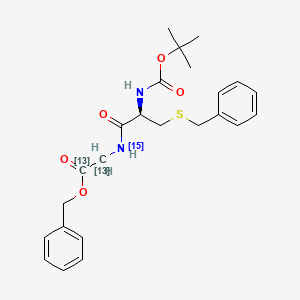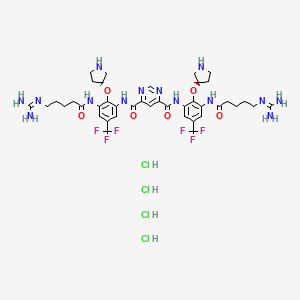
Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), also known as Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II), is a chemical compound with the molecular formula C34H64Cl2N2P2Pd and a molecular weight of 740.16 g/mol. This compound is extensively employed in the realm of biomedicine and catalytic reactions within the biomedical industry. It is known for its pivotal role in catalytic reactions, particularly in cross-coupling reactions and C-H activation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) typically involves the reaction of palladium chloride with dicyclohexylphosphine and piperidine. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using standard techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) undergoes various types of reactions, including:
Oxidation: The compound can be oxidized to form palladium(IV) complexes.
Reduction: It can be reduced to palladium(0) complexes.
Substitution: The chlorine atoms can be substituted with other ligands.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield palladium(IV) complexes, while reduction reactions yield palladium(0) complexes.
Scientific Research Applications
Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) has a wide range of scientific research applications, including:
Chemistry: It is used as a catalyst in various organic transformations, including cross-coupling reactions and C-H activation.
Biology: The compound is used in the synthesis of pharmaceutical intermediates and drugs.
Medicine: It plays a crucial role in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of fine chemicals and materials.
Mechanism of Action
The mechanism by which Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) exerts its effects involves the coordination of the palladium center with various substrates. This coordination activates the substrates, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and substrates used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) include:
- Dichlorobis(triphenylphosphine)palladium(II)
- Dichlorobis(diphenylphosphinoethane)palladium(II)
- Dichlorobis(diphenylphosphinopropane)palladium(II)
Uniqueness
What sets Dichlorobis(dicyclohexyl-1-piperidinylphosphine)palladium(II) apart from these similar compounds is its unique combination of dicyclohexylphosphine and piperidine ligands. This combination provides distinct steric and electronic properties, making it highly efficient in specific catalytic reactions.
Properties
IUPAC Name |
dichloropalladium;dicyclohexyl(piperidin-1-yl)phosphane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C17H32NP.2ClH.Pd/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;;;/h2*16-17H,1-15H2;2*1H;/q;;;;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAATSPGVXMFKV-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.C1CCC(CC1)P(C2CCCCC2)N3CCCCC3.Cl[Pd]Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H64Cl2N2P2Pd |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30673100 |
Source


|
| Record name | Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
740.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227935-55-8 |
Source


|
| Record name | Dichloropalladium--1-(dicyclohexylphosphanyl)piperidine (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30673100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![(R)-tert-Butyl (1-((1-(3,5-bis(trifluoromethyl)benzyl)-2,5-dioxo-2,3,4,5-tetrahydro-1H-benzo[b]azepin-3-yl)carbamoyl)cyclopropyl)carbamate](/img/structure/B565770.png)
![[2-(2-Fluorophenyl)ethyl]-hydrazine Sulfate](/img/structure/B565771.png)






![tert-butyl-[(4R,5E,7E)-8-iodo-1-trimethylsilylocta-5,7-dien-1-yn-4-yl]oxy-diphenylsilane](/img/structure/B565785.png)
![(2R)-2-[tert-butyl(diphenyl)silyl]oxy-5-trimethylsilylpent-4-ynal](/img/structure/B565786.png)

![(2R)-2-[[(1,1-Dimethylethyl)diphenylsilyl]oxy]-5-(trimethylsilyl)-4-pentyn-1-ol](/img/structure/B565788.png)
